Synthesis of Ethyl azepan-1-ylacetate from azepane and ethyl chloroacetate
Synthesis of Ethyl azepan-1-ylacetate from azepane and ethyl chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl azepan-1-ylacetate, a valuable intermediate in pharmaceutical research and development. The synthesis is achieved through the N-alkylation of azepane with ethyl chloroacetate. This document outlines the detailed reaction pathway, a robust experimental protocol, and expected analytical data based on established chemical principles and analogous reactions. All quantitative data is presented in structured tables, and the reaction pathway and experimental workflow are illustrated with clear diagrams.
Introduction
Ethyl azepan-1-ylacetate is a tertiary amine ester with potential applications as a building block in the synthesis of more complex biologically active molecules. The azepane ring is a privileged scaffold in medicinal chemistry, and its functionalization allows for the exploration of new chemical space. The synthesis described herein involves a nucleophilic substitution reaction, a fundamental transformation in organic chemistry.
Reaction Pathway
The synthesis of Ethyl azepan-1-ylacetate from azepane and ethyl chloroacetate proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of the azepane ring acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate that is bonded to the chlorine atom. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: Reaction scheme for the synthesis of Ethyl azepan-1-ylacetate.
Experimental Protocol
This protocol is based on established procedures for the N-alkylation of cyclic amines.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Azepane | C₆H₁₃N | 99.17 | 5.0 g (5.5 mL) | 50.4 |
| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 | 7.4 g (6.2 mL) | 60.5 |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 13.9 g | 100.8 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 100 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated aq. NaCl (brine) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azepane (5.0 g, 50.4 mmol) and anhydrous acetonitrile (100 mL).
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Add anhydrous potassium carbonate (13.9 g, 100.8 mmol) to the solution.
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Slowly add ethyl chloroacetate (7.4 g, 60.5 mmol) to the stirred suspension at room temperature.
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Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to remove the acetonitrile.
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Dissolve the residue in diethyl ether (100 mL) and wash with brine (2 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation to obtain Ethyl azepan-1-ylacetate as a colorless to pale yellow oil.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.26 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point (est.) | 105-110 °C at 10 mmHg |
| Yield (expected) | 75-85% |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar compounds.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.15 | Quartet | 2H | -O-CH₂ -CH₃ |
| 3.30 | Singlet | 2H | N-CH₂ -COO- |
| 2.70 | Triplet | 4H | -N-CH₂ -CH₂- (protons adjacent to N) |
| 1.65 | Multiplet | 8H | -CH₂-CH₂ -CH₂ -CH₂ -CH₂- (ring protons) |
| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 171.5 | C =O (ester) |
| 60.5 | -O-CH₂ -CH₃ |
| 58.0 | N-CH₂ -COO- |
| 55.0 | -N-CH₂ - (ring) |
| 28.0 | Ring carbons |
| 27.0 | Ring carbons |
| 14.2 | -O-CH₂-CH₃ |
IR (Infrared Spectroscopy)
| Wavenumber (cm⁻¹) | Assignment |
| 2930, 2860 | C-H stretch (alkane) |
| 1740 | C=O stretch (ester) |
| 1180 | C-O stretch (ester) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 185 | [M]⁺ (Molecular ion) |
| 112 | [M - COOCH₂CH₃]⁺ |
| 98 | [Azepane ring fragment]⁺ |
Experimental Workflow
Caption: Experimental workflow for the synthesis of Ethyl azepan-1-ylacetate.
Potential Side Reactions
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Over-alkylation: Reaction of the product, Ethyl azepan-1-ylacetate, with another molecule of ethyl chloroacetate to form a quaternary ammonium salt. This is generally minimized by using a slight excess of the amine or controlled addition of the alkylating agent.
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Hydrolysis of the ester: The presence of any water in the reaction mixture could lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially under basic conditions. Using anhydrous reagents and solvents is crucial.
Safety Precautions
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Azepane is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Ethyl chloroacetate is a lachrymator and is toxic. Avoid inhalation and contact with skin and eyes.
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Acetonitrile is flammable and toxic.
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All procedures should be carried out by trained personnel in a laboratory setting.
Conclusion
The synthesis of Ethyl azepan-1-ylacetate via N-alkylation of azepane with ethyl chloroacetate is a straightforward and efficient method. The protocol provided in this guide offers a reliable procedure for obtaining the target compound in good yield and purity. The predicted analytical data serves as a benchmark for the characterization of the synthesized product. This compound can be a valuable intermediate for further synthetic transformations in the development of novel therapeutics.
